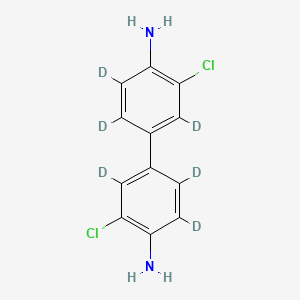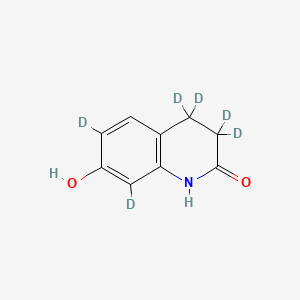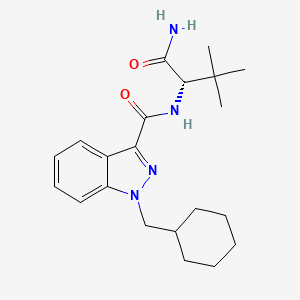![molecular formula C11H19F3N2O4 B592699 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]-acetamide CAS No. 364056-55-3](/img/structure/B592699.png)
2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]-acetamide
Descripción general
Descripción
2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]-acetamide: is a chemical compound with the molecular formula C11H19F3N2O4 and a molecular weight of 300.28 g/mol . This compound is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a trifluoroacetamido group, making it a versatile molecule in various chemical reactions and applications.
Mecanismo De Acción
Target of Action
The primary targets of the compound “tert-Butyl 2-hydroxyethyl(2-(2,2,2-trifluoroacetamido)ethyl)carbamate”, also known as “2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]-acetamide”, are currently unknown . This compound is a carboxylic acid that can be used as a molecular building block .
Mode of Action
As a carboxylic acid, it may participate in various biochemical reactions, including esterification and amide formation .
Biochemical Pathways
As a molecular building block, it could potentially be incorporated into a variety of biochemical pathways depending on the context of its use .
Pharmacokinetics
The compound’s impact on bioavailability would depend on these properties, which are influenced by factors such as the compound’s chemical structure, formulation, route of administration, and the individual’s physiological condition .
Result of Action
As a molecular building block, its effects would likely depend on the specific context of its use .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]-acetamide typically involves the reaction of tert-butyl carbamate with 2-hydroxyethylamine and 2,2,2-trifluoroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trifluoroacetamido group.
Oxidation and Reduction Reactions: The hydroxyethyl group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Formation of substituted carbamates.
Oxidation: Formation of ketones or aldehydes from the hydroxyethyl group.
Reduction: Formation of alcohols from the carbonyl group.
Aplicaciones Científicas De Investigación
Chemistry:
In chemistry, 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]-acetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications .
Biology:
In biological research, this compound can be used as a protecting group for amines, facilitating the study of various biochemical pathways and interactions .
Medicine:
In medicinal chemistry, it serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Comparación Con Compuestos Similares
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl ethyl (2-(2,2,2-trifluoroacetamido)ethyl)carbamate
- N-(tert-Butoxycarbonyl)ethanolamine
Comparison:
- tert-Butyl N-(2-hydroxyethyl)carbamate: Lacks the trifluoroacetamido group, making it less reactive in certain substitution reactions .
- tert-Butyl ethyl (2-(2,2,2-trifluoroacetamido)ethyl)carbamate: Similar structure but with an ethyl group instead of a hydroxyethyl group, affecting its solubility and reactivity .
- N-(tert-Butoxycarbonyl)ethanolamine: Contains a similar carbamate structure but without the trifluoroacetamido group, leading to different chemical properties and applications .
Conclusion
2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]-acetamide is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique functional groups enable a wide range of chemical reactions and interactions, making it a valuable tool in scientific research and industrial processes.
Propiedades
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O4/c1-10(2,3)20-9(19)16(6-7-17)5-4-15-8(18)11(12,13)14/h17H,4-7H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWSHCXQMITJLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCNC(=O)C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901121727 | |
| Record name | Carbamic acid, (2-hydroxyethyl)[2-[(trifluoroacetyl)amino]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901121727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364056-55-3 | |
| Record name | Carbamic acid, (2-hydroxyethyl)[2-[(trifluoroacetyl)amino]ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364056-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (2-hydroxyethyl)[2-[(trifluoroacetyl)amino]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901121727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Hydroxy-5,8-dimethyl-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B592622.png)







![3H-[1,3]Oxazolo[3,4-c]pyrimidine](/img/structure/B592637.png)
